N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a novel compound that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
The compound’s significant activity against mycobacterium tuberculosis suggests that it may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium .
Result of Action
This compound has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compound’s molecular and cellular effects are likely related to its ability to inhibit the growth and proliferation of this bacterium .
Action Environment
Like other anti-tubercular agents, its efficacy may be influenced by factors such as the presence of other drugs, the patient’s immune status, and the genetic characteristics of the target bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of 4-(pyridin-2-yl)piperazine with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazine-2-carboxamides: Known for their anti-mycobacterial activity.
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole, which have various pharmaceutical applications.
Uniqueness
N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with phenyl and pyridinyl groups makes it a versatile compound for drug development and other scientific research applications.
Properties
IUPAC Name |
N-phenyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h1-9H,10-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGFIKZRYEKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.